4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Overview
Description
4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry .
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which include 4-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, have been found to exhibit a broad range of biological activities . These compounds have been used in the synthesis of diverse molecules with significant physiological and pharmacological applications .
Mode of Action
Quinazoline and quinazolinone derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular derivative and its structural features .
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been found to impact a variety of biochemical pathways, leading to a broad range of downstream effects .
Result of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit a variety of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic activities .
Biochemical Analysis
Biochemical Properties
Quinazoline and quinazolinone derivatives, which share a similar structure, have been shown to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative .
Cellular Effects
Quinazoline and quinazolinone derivatives have been shown to have a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 2-chloromethyl-4-methyl-quinazoline derivatives in the presence of a base . The reaction conditions often require anhydrous environments and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives .
Scientific Research Applications
4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid: Similar in structure but with different substituents, leading to varied biological activities.
Quinazolinone derivatives: These compounds share the quinazoline core but differ in their functional groups, resulting in diverse pharmacological properties.
Uniqueness
4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .
Biological Activity
4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a notable compound within the quinazoline family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of 192.22 g/mol. Its structure allows for various interactions with biological targets, contributing to its pharmacological potential.
The biological activity of this compound is primarily attributed to its interactions with multiple cellular pathways:
- Target Interactions : This compound interacts with various enzymes and proteins involved in critical biochemical pathways.
- Biochemical Pathways : It influences pathways related to inflammation, cell proliferation, and apoptosis.
- Resultant Biological Effects : The compound exhibits a range of activities including:
Anti-inflammatory Activity
Research indicates that derivatives of quinazoline compounds can suppress pro-inflammatory mediators in cellular models. For instance, studies have shown that certain analogs significantly inhibit the production of cytokines such as IL-6 and TNF-α in LPS-treated cells .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties through modulation of cell cycle regulators and induction of apoptosis in cancer cell lines. Specific IC values indicate promising efficacy against various cancer types .
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities against several pathogenic strains. For example:
- Effective against Gram-positive and Gram-negative bacteria.
- Exhibits antifungal activity against Candida species .
Study on Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of quinazoline derivatives in BV2 microglial cells. The results indicated that certain compounds significantly reduced LPS-induced inflammation markers with IC values ranging from 20 to 40 µM .
Compound | IC (µM) | Inhibitory Effect |
---|---|---|
HSR1101 | <30 | TNF-α |
HSR1102 | <30 | TNF-α |
HSR1103 | 40-80 | IL-6 |
Anticancer Activity Assessment
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, it was reported that treatment with specific concentrations led to significant reductions in cell viability .
Comparison with Similar Compounds
This compound can be compared to other quinazoline derivatives:
Compound Name | Structure Similarity | Notable Activity |
---|---|---|
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | Similar core structure | Varies in biological activity |
Quinazolinone derivatives | Shares quinazoline core | Diverse pharmacological properties |
Properties
IUPAC Name |
4-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-8-4-7(10(13)14)2-3-9(8)12-5-11-6/h5,7H,2-4H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQCRLWJVUVNPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2=NC=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538681-13-8 | |
Record name | 4-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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